molecular formula C18H20Cl2FN3 B5228203 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride CAS No. 471259-72-0

4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride

Cat. No. B5228203
CAS RN: 471259-72-0
M. Wt: 368.3 g/mol
InChI Key: CZDDPIAKDRMWER-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride, also known as FCPR03, is a novel small molecule compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride is not fully understood, but it is believed to act on multiple targets in the body. In cancer cells, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride also induces apoptosis by activating the caspase cascade. In inflammation, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In neurological disorders, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been shown to inhibit the aggregation of beta-amyloid proteins, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been shown to have a number of biochemical and physiological effects in the body. In cancer cells, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride inhibits cell growth and induces apoptosis. In inflammation, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In neurological disorders, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been shown to inhibit the aggregation of beta-amyloid proteins, which can help to prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride is that it is a small molecule compound, which makes it easier to synthesize and study in the laboratory. However, one of the limitations of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride is that it has not yet been extensively studied in vivo, which makes it difficult to determine its potential therapeutic applications in humans.

Future Directions

There are several future directions for the study of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another potential direction is to study the pharmacokinetics of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride in vivo, which can help to determine its safety and efficacy in humans. Additionally, future studies could focus on optimizing the synthesis method of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride to improve its purity and yield.

Synthesis Methods

The synthesis of 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride involves a multi-step process that includes the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with piperazine to form the final product, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride hydrochloride. The purity and yield of the compound are optimized through recrystallization and other purification techniques.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 4-(2-chlorobenzyl)-N-(2-fluorobenzylidene)-1-piperazinamine hydrochloride has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-fluorophenyl)methanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3.ClH/c19-17-7-3-1-6-16(17)14-22-9-11-23(12-10-22)21-13-15-5-2-4-8-18(15)20;/h1-8,13H,9-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDDPIAKDRMWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

471259-72-0
Record name 1-Piperazinamine, 4-[(2-chlorophenyl)methyl]-N-[(2-fluorophenyl)methylene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471259-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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